molecular formula C11H19NO2 B153128 tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 317336-73-5

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B153128
CAS No.: 317336-73-5
M. Wt: 197.27 g/mol
InChI Key: XUNAYZIHVQJKGX-UHFFFAOYSA-N
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Description

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic organic compound. It is characterized by a seven-membered ring containing nitrogen and is often used in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tert-butyl ester in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces more saturated compounds .

Scientific Research Applications

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl ester group. This combination of features makes it particularly useful in organic synthesis and various research applications .

Biological Activity

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS No. 317336-73-5) is a heterocyclic organic compound characterized by its seven-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 317336-73-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.3 µg/mL
Escherichia coli6.3 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit the growth of various cancer cell lines. Although specific data on cell lines tested with this compound is limited, related compounds in the azepine class have demonstrated notable cytotoxicity.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The exact pathways remain to be fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, which can disrupt metabolic pathways in bacteria and cancer cells.

Case Studies and Research Findings

A study by Psarra et al. (2016) explored the structure-activity relationships (SAR) of oxo-substituted azepines similar to this compound. They reported selective inhibition of TAK1 kinase activity at a rate of 78%, indicating potential for therapeutic applications in inflammatory diseases and cancer treatment .

Another investigation into related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone . This positions this compound as a promising scaffold for further development.

Properties

IUPAC Name

tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNAYZIHVQJKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514203
Record name tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317336-73-5
Record name tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
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tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
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tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
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tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 6
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

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